



# Long-Term Effects of CART(55-102)(rat) Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | CART(55-102)(rat) |           |
| Cat. No.:            | B561573           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the long-term effects associated with the administration of the rat cocaine- and amphetamine-regulated transcript (CART) peptide fragment 55-102. The information presented herein is curated from a range of scientific studies to support further research and drug development endeavors.

# **Application Notes**

Chronic administration of CART(55-102) in rat models has demonstrated significant and sustained effects on several physiological and behavioral parameters. The primary outcomes observed are related to energy homeostasis, metabolic regulation, and psychostimulant-induced behaviors.

#### Metabolic and Feeding Behavior:

Continuous central infusion of CART(55-102) has been shown to produce a marked and lasting reduction in food intake and body weight gain in both normal and high-fat-diet-induced obese rats.[1][2] This anorectic effect is accompanied by a notable shift in fuel utilization, promoting lipid oxidation.[1][2] While energy expenditure does not appear to increase, the peptide effectively limits fat storage. These findings underscore the potential of the CART pathway as a therapeutic target for obesity and metabolic syndrome. Interestingly, while intracerebroventricular (i.c.v.) administration consistently leads to reduced appetite, direct



overexpression of CART in the paraventricular nucleus (PVN) has been shown to increase food intake and body weight, suggesting a complex, site-specific regulation of energy balance.[3]

#### Cardiovascular Effects:

Central administration of CART(55-102) can influence the cardiovascular system. Intracerebroventricular injections in conscious rabbits have been shown to elicit dose-dependent increases in mean arterial pressure and renal sympathetic nerve activity.[4] Similarly, intracisternal administration in anesthetized rats can increase heart rate and blood pressure.[5] However, intravenous administration of the same doses did not produce these effects, suggesting a centrally mediated mechanism of action on the cardiovascular system.[4] [5] Systemic intravenous administration in rats at a dose of 30 µg/kg did, however, produce a significant pressor effect.[6]

Behavioral and Neuromodulatory Effects:

CART(55-102) plays a significant role in modulating the effects of psychostimulants. Systemic administration via intraperitoneal (i.p.) injection has been shown to attenuate the locomotor activity induced by cocaine and amphetamine in a dose-dependent, U-shaped manner.[7][8] The peptide itself does not appear to affect basal locomotor activity when administered alone systemically.[8] However, direct injection into the ventral tegmental area (VTA) can increase locomotor activity and produce a conditioned place preference, indicating its involvement in reward pathways.[9][10]

#### Signaling and Cellular Mechanisms:

The biological effects of CART(55-102) are mediated through various signaling pathways. Evidence suggests that it may act through a G-protein-coupled receptor.[9] In hippocampal neurons, CART(55-102) has been shown to inhibit voltage-gated Ca2+ channels via a G-protein-dependent pathway.[11] Furthermore, in pancreatic islet cells, it can potentiate cAMP-enhanced insulin secretion through a cAMP/protein kinase A-dependent pathway and induce the phosphorylation of CREB.[12][13]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from studies on the long-term administration of CART(55-102) in rats.



Table 1: Effects on Body Weight, Food Intake, and Metabolism



| Parameter                       | Animal<br>Model            | Administrat<br>ion Route &<br>Dose | Duration | Key<br>Findings                                                                                        | Reference |
|---------------------------------|----------------------------|------------------------------------|----------|--------------------------------------------------------------------------------------------------------|-----------|
| Food Intake<br>& Body<br>Weight | Normal Rats                | i.c.v. infusion                    | 6 days   | Marked, sustained inhibition of food intake and body weight gain.                                      | [1]       |
| Food Intake<br>& Body<br>Weight | High-fat-fed<br>obese rats | i.c.v. infusion                    | 6 days   | Marked, sustained inhibition of food intake and body weight gain; cumulative body weight loss of ~30g. | [1]       |
| Plasma<br>Insulin &<br>Leptin   | Normal and obese rats      | i.c.v. infusion                    | 6 days   | Significant decreases in plasma insulin and leptin levels.                                             | [1]       |
| Plasma<br>Glucose               | Normal rats                | i.c.v. infusion                    | 6 days   | Significant<br>decrease in<br>plasma<br>glucose<br>levels.                                             |           |



| Plasma<br>Glucose,<br>FFAs,<br>Triglycerides | Obese rats            | i.c.v. infusion     | 6 days   | No significant change in plasma glucose, free fatty acids, or triglyceride levels.               |
|----------------------------------------------|-----------------------|---------------------|----------|--------------------------------------------------------------------------------------------------|
| Lipid<br>Oxidation                           | Normal and obese rats | i.c.v. infusion     | 6 days   | Promoted an increase in lipid oxidation (statistically [1] significant only in the obese group). |
| Food Intake<br>& Body<br>Weight              | Male Wistar<br>rats   | rAAV-CART<br>in PVN | 138 days | Increased cumulative food intake and body weight gain, accentuated on a high-fat diet.           |

Table 2: Behavioral and Cardiovascular Effects



| Parameter                                 | Animal<br>Model                | Administrat<br>ion Route &<br>Dose      | Duration | Key<br>Findings                                                                                                          | Reference |
|-------------------------------------------|--------------------------------|-----------------------------------------|----------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| Psychostimul<br>ant-induced<br>Locomotion | Male<br>Sprague<br>Dawley rats | i.p.                                    | Acute    | Attenuated cocaine- and amphetamine -induced locomotion in a U-shaped dose-response manner (max inhibition at 25 µg/kg). | [7]       |
| Locomotor<br>Activity                     | Rats                           | Intra-VTA injection (0.2–5.0 µ g/side ) | Acute    | Dose-<br>dependently<br>increased<br>locomotor<br>activity.                                                              | [10][14]  |
| Conditioned<br>Place<br>Preference        | Rats                           | Intra-BLA<br>infusion (4 μ<br>g/side )  | N/A      | Produced conditioned place aversion and blocked amphetamine -induced conditioned place preference.                       | [9]       |
| Arterial<br>Pressure                      | Conscious<br>rabbits           | i.c.v. (1 nmol)                         | Acute    | Dose-related increases in mean arterial pressure.                                                                        | [4]       |



| Heart Rate &<br>Blood<br>Pressure | Anesthetized rats               | Intracisternal<br>(1–4 nmol) | Acute | Dose- dependently increased heart rate and blood pressure. [5] |
|-----------------------------------|---------------------------------|------------------------------|-------|----------------------------------------------------------------|
| Pial Arteriolar<br>Diameter       | Male<br>Sprague-<br>Dawley rats | Intravenous<br>(30 µg/kg)    | Acute | Produced constriction of pial arterioles.                      |

# Experimental Protocols Chronic Intracerebroventricular (i.c.v.) Infusion for Metabolic Studies

This protocol is based on methodologies described for long-term central administration of CART(55-102) to assess its effects on energy homeostasis.[1][2]

#### 1. Animal Model:

- · Male Wistar or Sprague-Dawley rats.
- For obesity studies, rats can be fed a high-fat diet for a specified period to induce obesity.

#### 2. Surgical Procedure:

- Anesthetize rats using an appropriate anesthetic agent.
- Place the rat in a stereotaxic frame.
- Implant a permanent cannula into the lateral cerebral ventricle.
- Allow a recovery period of at least one week post-surgery.

#### 3. Infusion Protocol:



- Connect the intracerebroventricular cannula to an osmotic minipump via a catheter.
- The minipump is implanted subcutaneously on the back of the rat.
- Pumps are pre-loaded with either vehicle (e.g., sterile saline with 0.01% ascorbic acid) or CART(55-102) at the desired concentration to achieve a specific daily dose.
- The infusion is carried out continuously for the duration of the study (e.g., 6 days).[1]
- 4. Data Collection:
- Daily measurements of food intake and body weight.
- At the end of the infusion period, collect blood samples for analysis of plasma glucose, insulin, leptin, free fatty acids, and triglycerides.
- For fuel utilization studies, place animals in an indirect calorimeter at a specific time point during the infusion (e.g., day 4) to measure respiratory quotient and energy expenditure.[1]

# Intraperitoneal (i.p.) Administration for Locomotor Activity Studies

This protocol is adapted from studies investigating the modulatory effects of systemic CART(55-102) on psychostimulant-induced locomotion.[7][8]

- 1. Animal Model:
- Male Sprague-Dawley rats.
- 2. Habituation:
- Habituate the rats to the locomotor activity chambers and handling for several days prior to the experiment.
- 3. Experimental Procedure:
- On the test day, place animals in the locomotor activity chambers for a habituation period (e.g., 30 minutes) to measure basal activity.



- Remove the animals and administer an i.p. injection of either saline or CART(55-102) at various doses (e.g., 10, 25, 50, 100 μg/kg).
- Return the animals to the chambers and record locomotor activity for a set period (e.g., 15 minutes).
- Subsequently, administer an i.p. injection of a psychostimulant (e.g., cocaine at 10 mg/kg or amphetamine at 2 mg/kg) or saline.
- Measure locomotor activity for an additional period (e.g., 30 or 60 minutes).
- 4. Data Analysis:
- Quantify locomotor activity as distance traveled or number of beam breaks.
- Compare the effects of different doses of CART(55-102) on psychostimulant-induced hyperactivity.

## **Visualizations**



Click to download full resolution via product page

Caption: Workflow for Chronic i.c.v. CART(55-102) Metabolic Study.





Click to download full resolution via product page

Caption: Putative Signaling Pathways of CART(55-102).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Chronic central infusion of cocaine- and amphetamine-regulated transcript (CART 55-102): effects on body weight homeostasis in lean and high-fat-fed obese rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of CART in the PVN increases food intake and weight gain in rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ashdin.com [ashdin.com]
- 6. In Vivo Cerebrovascular Effects of Cocaine- and Amphetamine-Regulated Transcript (CART) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Administration of CART 55–102 Inhibits Psychostimulant-Induced Locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effects of infusions of CART 55–102 into the basolateral amygdala on amphetamine-induced conditioned place preference in rats PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Intra-VTA CART 55-102 reduces the locomotor effect of systemic cocaine in rats: an isobolographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Effects of CART(55-102)(rat) Administration: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561573#long-term-effects-of-cart-55-102-rat-administration]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com